molecular formula C24H20FNO4S B2823351 [4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114650-92-8

[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2823351
CAS No.: 1114650-92-8
M. Wt: 437.49
InChI Key: XZQYERKAMQHPME-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzothiazine Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a fluorinated aromatic aldehyde under acidic conditions to form the benzothiazine ring.

    Substitution Reactions: The introduction of the 4-ethylphenyl and 4-methoxyphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: The final step involves the oxidation of the sulfur atom to form the sulfone group, which is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, leading to the formation of alcohols or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or reduced aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzothiazine core is known for its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its mechanism of action and potential use in drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its applications in materials science are still being explored, but it holds potential for use in advanced manufacturing processes.

Mechanism of Action

The mechanism by which 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The fluorine atom and the sulfone group are thought to play crucial roles in its binding affinity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

Uniqueness

Compared to similar compounds, 4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a more potent candidate for various applications.

Properties

IUPAC Name

[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-3-16-4-9-19(10-5-16)26-15-23(24(27)17-6-11-20(30-2)12-7-17)31(28,29)22-13-8-18(25)14-21(22)26/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQYERKAMQHPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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